molecular formula C19H18N2O4 B2667924 methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207058-06-7

methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2667924
CAS No.: 1207058-06-7
M. Wt: 338.363
InChI Key: HBXKQJSMLVIJDZ-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. . This compound features a quinoline core substituted with methoxy and amino groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxyquinoline-2-carboxylic acid with 3-methoxyaniline under acidic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the condensation and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methoxy-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and amino groups enhances its potential for various applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

methyl 8-methoxy-4-(3-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-13-7-4-6-12(10-13)20-15-11-16(19(22)25-3)21-18-14(15)8-5-9-17(18)24-2/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKQJSMLVIJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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